3-Bromo-2-methyl-5-phenylthiophene
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Overview
Description
3-Bromo-2-methyl-5-phenylthiophene is an organic compound with the molecular formula C11H9BrS.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2-methyl-5-phenylthiophene can be synthesized through various methods, including metal-catalyzed cross-coupling reactions. One common method involves the Suzuki coupling reaction, where 3-bromo-2-methylthiophen-5-ylboronic acid reacts with an aryl halide in the presence of a palladium catalyst and a base . The reaction typically takes place in a solvent like tetrahydrofuran (THF) with the addition of water to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-5-phenylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while oxidation can lead to sulfoxides or sulfones .
Scientific Research Applications
3-Bromo-2-methyl-5-phenylthiophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biosensors and other biological applications.
Industry: The compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-5-phenylthiophene involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, depending on the reaction conditions. It can also participate in π-π interactions with other aromatic compounds, influencing its reactivity and properties .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylthiophene: Similar in structure but lacks the phenyl group.
2-Methyl-5-phenylthiophene: Similar but lacks the bromine atom.
3-Bromo-5-phenylthiophene: Similar but lacks the methyl group.
Uniqueness
3-Bromo-2-methyl-5-phenylthiophene is unique due to the presence of both the bromine atom and the phenyl group, which confer specific reactivity and properties. This combination makes it a valuable compound for various applications in materials science and organic synthesis .
Properties
IUPAC Name |
3-bromo-2-methyl-5-phenylthiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrS/c1-8-10(12)7-11(13-8)9-5-3-2-4-6-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPORKTNBBMUSEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358526 |
Source
|
Record name | 3-bromo-2-methyl-5-phenylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61285-25-4 |
Source
|
Record name | 3-bromo-2-methyl-5-phenylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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